molecular formula C8H10O2 B2474638 (1R,3S,6S,7S)-4-Oxatricyclo[4.2.1.0,3,7]nonan-2-one CAS No. 1864003-34-8

(1R,3S,6S,7S)-4-Oxatricyclo[4.2.1.0,3,7]nonan-2-one

Cat. No.: B2474638
CAS No.: 1864003-34-8
M. Wt: 138.166
InChI Key: QRFFKYMDZIKTTG-NRFSWKIWSA-N
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Description

(1R,3S,6S,7S)-4-Oxatricyclo[4210,3,7]nonan-2-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S,6S,7S)-4-Oxatricyclo[4.2.1.0,3,7]nonan-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the tricyclic structure. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: (1R,3S,6S,7S)-4-Oxatricyclo[4.2.1.0,3,7]nonan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of simpler derivatives.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary widely but may include the use of strong acids or bases as catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

(1R,3S,6S,7S)-4-Oxatricyclo[4.2.1.0,3,7]nonan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which (1R,3S,6S,7S)-4-Oxatricyclo[4.2.1.0,3,7]nonan-2-one exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biological pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • (1R,2R,3S,6S,7S)-2-Iodo-4,8-dioxatricyclo[4.2.1.0,3,7]nonan-5-one
  • (1R,2S,3S,6S,7S)-5,8,8-trioxo-4-oxa-8$l{6}-thiatricyclo[4.2.1.0{3,7}]nonan-2-yl 2-methylprop-2-enoate

Comparison: Compared to similar compounds, (1R,3S,6S,7S)-4-Oxatricyclo[4.2.1.0,3,7]nonan-2-one is unique due to its specific tricyclic structure and the presence of an oxygen atom within the ring system. This structural uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(1R,3S,6S,7S)-4-oxatricyclo[4.2.1.03,7]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-7-4-1-5-3-10-8(7)6(5)2-4/h4-6,8H,1-3H2/t4-,5-,6+,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFFKYMDZIKTTG-NRFSWKIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1COC3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@H]3[C@H]1CO[C@@H]3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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